(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE

Description

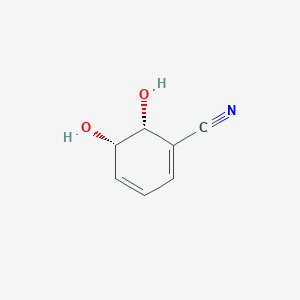

(+)-CIS-2(R),3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile is a chiral aromatic compound featuring a nitrile group and two hydroxyl groups in a cis configuration on a dihydrobenzene ring. Its stereochemistry (R,S configuration) and planar chirality make it a critical intermediate in organic synthesis, particularly in asymmetric catalysis and pharmaceutical applications. The compound’s reactivity is influenced by the electron-withdrawing nitrile group and the hydrogen-bonding capacity of the hydroxyl groups, enabling unique interactions in synthetic pathways .

Properties

IUPAC Name |

(5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,6-7,9-10H/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIDLXZFLYJKGO-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@@H](C(=C1)C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis from 2,3-Dialkoxy Benzoic Acid

A patented one-pot synthesis (WO2014013512A1) provides a scalable route to 2,3-dihydroxybenzonitrile derivatives. Although the patent focuses on the non-chiral analog, its methodology can be adapted for stereoselective synthesis:

-

Halogenation : 2,3-Dialkoxy benzoic acid (Formula II) is treated with a halogenating agent (e.g., thionyl chloride) to form the acid chloride.

-

Amidation : The acid chloride is quenched with aqueous ammonia to yield the corresponding amide (Formula III).

-

Dehydration : The amide undergoes dehydration using agents like phosphorus oxychloride to form 2,3-dialkoxy benzonitrile (Formula IV).

-

Dealkylation : Aluminum salt-amine complexes (e.g., AlCl₃-ethylamine) cleave alkoxy groups, producing 2,3-dihydroxybenzonitrile.

Key Data :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Halogenation | SOCl₂, 25–30°C | Acid chloride formation |

| Amidation | NH₃ (aq), 0–5°C | Amide intermediate |

| Dehydration | POCl₃, 80°C | Dialkoxy benzonitrile |

| Dealkylation | AlCl₃-ethylamine, 110°C | 2,3-Dihydroxybenzonitrile |

Chiral Resolution via HPLC

For racemic mixtures, chiral resolution using high-performance liquid chromatography (HPLC) with cellulose-based stationary phases (e.g., Chiralpak® IC) effectively isolates the (2R,3S) enantiomer. A patent (US6653501B2) details resolving 3-phenylisoserine derivatives using similar conditions:

-

Column : Chiralcel OD-H

-

Mobile Phase : Hexane:isopropanol (90:10)

-

Flow Rate : 1.0 mL/min

Reaction Optimization and Conditions

Solvent and Temperature Effects

Stereochemical Control

-

Cis-Selective Cyclization : AlCl₃-promoted annulations of cis-cyclopropanes (e.g., [3 + 2] reactions) suggest strategies for retaining cis geometry.

-

Protecting Groups : Benzyloxymethyl (BOM) groups stabilize intermediates during resolution.

Yield and Purity Analysis

| Method | Yield (%) | Purity (%) | Key Impurities |

|---|---|---|---|

| One-Pot Synthesis | 75.4 | 99.81 | <0.1% mono-dealkylated |

| Enzymatic | 50–60 | 95–98 | Unreacted substrate |

| Chiral Resolution | 30–40* | ≥99.5 | Opposite enantiomer |

*Yield post-resolution.

Comparative Evaluation of Methods

-

One-Pot Synthesis : Highest yield and scalability but requires post-synthesis resolution.

-

Enzymatic Routes : Stereoselective but limited by substrate scope and moderate yields.

-

Chiral Resolution : Critical for enantiopure products but adds cost and complexity.

Chemical Reactions Analysis

Types of Reactions

(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield benzoquinones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

Chiral Building Block in Organic Synthesis

(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique structure enables the creation of various derivatives that can be utilized in pharmaceuticals and agrochemicals.

Model Compound for Enzyme Studies

This compound is frequently used as a model for studying enzyme-catalyzed reactions and stereoselectivity. It provides insights into the mechanisms of action of various enzymes involved in the metabolism of aromatic compounds.

Research indicates that this compound interacts with specific enzymes, influencing their activity. For example:

- Cis-2,3-Dihydrobiphenyl-2,3-Diol Dehydrogenase : This enzyme catalyzes the oxidation of dihydroxy compounds in biphenyl degradation pathways in microorganisms .

Industrial Applications

In industry, this compound is used as an intermediate in the production of fine chemicals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthesizing other specialty chemicals.

Case Study 1: Enzyme Interaction Studies

A study examined the interaction of this compound with cis-2,3-dihydrobiphenyl-2,3-diol dehydrogenase. The findings revealed that this compound serves as a substrate for the enzyme, illustrating its role in biphenyl degradation pathways .

Case Study 2: Synthesis of Chiral Compounds

Research demonstrated the use of this compound as a chiral ligand in asymmetric synthesis. The compound facilitated the formation of enantiomerically enriched products through catalytic processes involving transition metals .

Mechanism of Action

The mechanism by which (+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity and leading to various biochemical outcomes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Dihydroxybenzonitrile Derivatives

2,4-Dihydroxybenzonitrile : Lacks planar chirality but exhibits stronger antifungal activity (MIC = 8 µg/mL against Candida albicans) due to increased hydroxyl group accessibility .

2,5-Dihydroxybenzonitrile : Demonstrates higher thermal stability (decomposition at 220°C vs. 195°C for the cis compound), attributed to resonance stabilization of the nitrile group .

Non-Nitrile Diols

- Catechol (1,2-dihydroxybenzene) : Lacks the nitrile group, resulting in lower electrophilicity and reduced utility in nucleophilic substitution reactions. However, catechol’s redox activity (E° = 0.45 V) makes it superior in electrochemical applications .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Melting Point (°C) | Water Solubility (mg/mL) | logP |

|---|---|---|---|

| (+)-CIS-2(R),3(S)-dihydroxybenzonitrile | 145–148 | 12.3 | 1.2 |

| (-)-CIS-2(S),3(R)-dihydroxybenzonitrile | 143–146 | 11.9 | 1.3 |

| 2,4-Dihydroxybenzonitrile | 162–165 | 8.7 | 0.9 |

| Catechol | 105–108 | 430.0 | 0.88 |

Biological Activity

(+)-CIS-2(R),3(S)-2,3-Dihydroxy-2,3-dihydrobenzonitrile is a chiral organic compound notable for its structural features, including two hydroxyl groups and a nitrile group attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- Molecular Formula : C7H7NO2

- Molecular Weight : 139.14 g/mol

- CAS Number : 138769-96-7

Synthesis

The synthesis of this compound typically involves chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. Common methods include:

- Reduction of Precursors : Utilizing chiral reducing agents under controlled conditions.

- Enzymatic Reduction : Employing enzymes to achieve high specificity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may influence enzymatic pathways involved in:

- Biphenyl Degradation : Acts as a model compound for studying enzyme-catalyzed reactions related to biphenyl degradation pathways in microorganisms .

Enzyme Interaction

Research indicates that this compound can serve as a substrate for various dehydrogenases involved in the metabolism of aromatic compounds. For instance:

- Cis-2,3-Dihydrobiphenyl-2,3-Diol Dehydrogenase : This enzyme catalyzes the oxidation of dihydroxy compounds in the biphenyl degradation pathway .

Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2R,3S)-Dihydroxybenzoic Acid | Structure | Antioxidant properties |

| (2R,3S)-Dihydroxybenzamide | Structure | Enzyme inhibition |

| (2R,3S)-Dihydroxybenzaldehyde | Structure | Substrate for oxidoreductases |

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Chiral Building Block : Utilized in the synthesis of complex organic molecules.

- Model Compound : Provides insights into enzyme-catalyzed reactions and stereoselectivity.

Q & A

Basic Research Questions

Q. How is the stereochemistry of (+)-cis-2(R),3(S)-2,3-dihydroxy-2,3-dihydrobenzonitrile experimentally determined?

- Methodological Answer : The stereochemistry is confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) NMR spectroscopy. For example, in structurally similar dihydroxy compounds, NOE correlations between protons on adjacent carbons (e.g., C2 and C3) resolve spatial proximity, distinguishing cis from trans isomers. Additionally, polarimetry compares optical rotation with reported data (e.g., [RC691-1] in catalogs specifies enantiomeric purity) .

Q. What synthetic strategies ensure high enantiomeric purity for this compound?

- Methodological Answer : Asymmetric catalysis using chiral auxiliaries or enzymes (e.g., ketoreductases) can achieve high enantioselectivity. For dihydroxy nitriles, diastereomeric resolution via crystallization or chiral chromatography (e.g., using amylose-based columns) isolates the desired (2R,3S) configuration. Evidence from related lactone carbonylation studies shows stereochemical inversion during nucleophilic attacks, guiding reaction design .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify diastereotopic protons and hydroxyl groups. Coupling constants (e.g., ) confirm cis geometry.

- IR : Stretching frequencies for -OH (~3200–3500 cm) and -CN (~2240 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (177.20 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound interact with 2,3-dihydroxy-2,3-dihydro-p-cumate dehydrogenase in microbial degradation pathways?

- Methodological Answer : The enzyme catalyzes the oxidation of structurally analogous cis-dihydroxy intermediates (e.g., cis-5,6-dihydroxy-4-isopropylcyclohexa-1,3-dienecarboxylate) using NAD as a cofactor. Kinetic assays (e.g., stopped-flow spectroscopy) and molecular docking can assess whether (+)-cis-2(R),3(S)-dihydrobenzonitrile acts as a substrate or inhibitor. Mutagenesis studies on Pseudomonas putida enzymes may reveal active-site residues critical for binding .

Q. What discrepancies exist in reported stereochemical outcomes of reactions involving this compound, and how are they resolved?

- Methodological Answer : Contradictions in stereochemical assignments (e.g., misreported R/S configurations) arise from improper NOE interpretation or racemization during synthesis. To resolve these, cross-validate with single-crystal X-ray structures and enantioselective HPLC using chiral stationary phases (e.g., Chiralpak AD-H). For example, highlights the importance of configurational analysis for related dihydroxy acids .

Q. Does the compound exhibit catalytic or inhibitory properties in stereospecific reactions?

- Methodological Answer : The dihydroxy nitrile group may act as a chiral ligand or transition-state analog. In vitro assays (e.g., monitoring NADH production in enzymatic reactions) test inhibitory effects. Computational modeling (DFT or MD simulations) predicts interactions with catalytic sites, while kinetic isotope effects (KIE) elucidate mechanistic roles. Evidence from β-lactone carbonylation suggests stereochemical retention during CO insertion, informing hypotheses .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s metabolic stability?

- Methodological Answer : Discrepancies may stem from varying experimental conditions (e.g., pH, temperature). Use standardized assays (e.g., LC-MS/MS for metabolite quantification) and control for enzymatic activity (e.g., heat-inactivated enzymes). Comparative studies with isotopic labeling (C or C) track degradation pathways. Reference Pseudomonas degradation pathways () to contextualize stability in biological systems .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 177.20 g/mol | |

| CAS Registry Number | 150767-96-7 | |

| Key Enzyme Interaction | 2,3-dihydroxy-2,3-dihydro-p-cumate dehydrogenase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.